Welcome to the BenchChem Online Store!
molecular formula C9H13N3O3 B8489621 2-(2-Nitro-1H-imidazol-1-yl)cyclohexan-1-ol CAS No. 88135-10-8

2-(2-Nitro-1H-imidazol-1-yl)cyclohexan-1-ol

Cat. No. B8489621
M. Wt: 211.22 g/mol
InChI Key: FVWJVXXCYNKFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04462992

Procedure details

A suspension of 0.565 g (5 mmole) of 2-nitroimidazole, 50 ml of ethanol, 5.0 ml of cyclohexene oxide, and 0.25 g of potassium carbonate was refluxed with stirring under nitrogen for 16 hr. The resulting yellow solution was evaporated and the residue dissolved in 100 ml of chloroform and filtered. The filtrate was evaporated and the residue purified by preparative TLC with ethyl acetate: benzene (2:1) as eluant to provide 0.359 g (34.0%). It was recrystallized from ethyl acetate-ether, mp 141° C.
Quantity
0.565 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[CH:9]12[O:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14]2.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[OH:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]1[N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.565 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
5 mL
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
0.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
The resulting yellow solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 100 ml of chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by preparative TLC with ethyl acetate: benzene (2:1) as eluant
CUSTOM
Type
CUSTOM
Details
to provide 0.359 g (34.0%)
CUSTOM
Type
CUSTOM
Details
It was recrystallized from ethyl acetate-ether, mp 141° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
OC1C(CCCC1)N1C(=NC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.